molecular formula C32H43ClN2O9 B1204198 Ansamitocin P-3

Ansamitocin P-3

Cat. No.: B1204198
M. Wt: 635.1 g/mol
InChI Key: OPQNCARIZFLNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ansamitocin P-3 is a secondary metabolite produced by the bacterium Actinosynnema pretiosum. It is a potent antitumor agent known for its ability to inhibit the proliferation of various cancer cell lines. This compound is a member of the ansamitocin family, which includes several related compounds with similar structures and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ansamitocin P-3 is typically produced through fermentation using Actinosynnema pretiosum. The production process involves optimizing the culture medium to enhance the yield of the compound. Key factors include the carbon and nitrogen sources, as well as the presence of specific precursors and supplements . For example, glycerol and glucose have been found to significantly increase the production of this compound when used as mixed carbon sources .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation medium is carefully optimized to maximize yield while minimizing costs. Low-cost substrates such as cane molasses, glycerol, and cold-pressed soybean powder have been identified as effective carbon and nitrogen sources for industrial-scale production . Additionally, genetic engineering techniques have been employed to enhance the production of this compound by overexpressing specific genes involved in its biosynthesis .

Chemical Reactions Analysis

Types of Reactions

Ansamitocin P-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and modification to enhance its biological activity .

Common Reagents and Conditions

Common reagents used in the chemical reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products .

Major Products Formed

The major products formed from the chemical reactions of this compound include its derivatives, which are often used as active components in antibody-drug conjugates (ADCs) for cancer treatment .

Scientific Research Applications

Ansamitocin P-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent antitumor activity makes it a valuable compound for cancer research and drug development .

Chemistry

In chemistry, this compound is used as a model compound for studying the biosynthesis and modification of polyketide antibiotics. Researchers investigate its chemical properties and reactions to develop new derivatives with enhanced biological activity .

Biology

In biology, this compound is studied for its effects on cellular processes, such as microtubule depolymerization and cell division inhibition. It serves as a tool for understanding the molecular mechanisms underlying these processes .

Medicine

In medicine, this compound is a key component of antibody-drug conjugates (ADCs) used in cancer therapy. For example, it is the active ingredient in trastuzumab emtansine (T-DM1), a drug used to treat HER2-positive breast cancer .

Industry

In industry, this compound is produced on a large scale for use in pharmaceutical manufacturing. Its production involves advanced fermentation and purification techniques to ensure high yield and purity .

Comparison with Similar Compounds

Ansamitocin P-3 is part of the ansamitocin family, which includes several related compounds such as maytansine and its derivatives. These compounds share similar structures and biological activities but differ in their specific chemical modifications and potency .

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high potency and specificity for cancer cells. Its ability to bind to tubulin and disrupt microtubule function makes it an effective antitumor agent. Additionally, its use in ADCs allows for targeted delivery to cancer cells, minimizing side effects and improving therapeutic outcomes .

Properties

IUPAC Name

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQNCARIZFLNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66584-72-3
Record name Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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